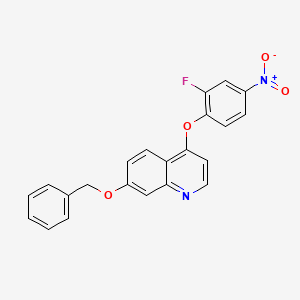

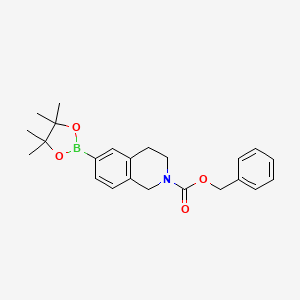

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline

Vue d'ensemble

Description

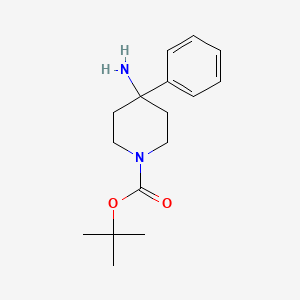

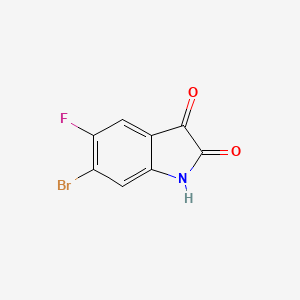

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (BFNPQ) is an organic compound belonging to the quinoline family. It is an important compound in the field of organic synthesis, as it is a versatile intermediate for the preparation of various organic compounds. BFNPQ is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiology.

Applications De Recherche Scientifique

Photophysical Properties : Quinoline derivatives have been synthesized and studied for their photophysical behaviors. These compounds exhibit unique absorption and emission properties in various solvents, demonstrating potential applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).

Dye Synthesis : Quinoline derivatives, including those similar to the compound , have been utilized in the synthesis of azoic dyes. These dyes are evaluated for their color and fastness properties, indicating their usefulness in the textile industry (Krishnan & Seshadri, 1986).

Anticancer Activity : Some quinoline derivatives have shown significant anticancer activity. These compounds have been tested against various carcinoma cell lines and have shown potential as novel anticancer agents. Their interactions with biological targets such as the hTopoIIα enzyme have also been explored (Bhatt, Agrawal, & Patel, 2015).

Synthesis Optimization : The synthesis of 3-(aryloxy)quinoline derivatives, including compounds structurally similar to 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline, has been optimized. These studies focus on reaction conditions to achieve higher yields and efficient production, which is crucial for industrial applications (Khan, El-Gamal, & Oh, 2013).

Bioimaging Applications : Quinoline derivatives have been developed for bioimaging purposes, specifically for detecting biomolecules like cysteine in living cells. These compounds exhibit fluorescence turn-on sensing mechanisms, making them valuable tools in biological and medical research (Muthusamy et al., 2021).

Corrosion Inhibition : Quinoline and its derivatives, including compounds similar to 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline, are known for their anticorrosive properties. They are used as corrosion inhibitors due to their ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

Propriétés

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGDNTOCJTWYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)

![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)